(2E)-3-(1H-Pyrrol-2-YL)prop-2-enal
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Overview
Description
(2E)-3-(1H-Pyrrol-2-YL)prop-2-enal: is an organic compound characterized by the presence of a pyrrole ring attached to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal involves the aldol condensation of pyrrole-2-carbaldehyde with acetaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.
Vilsmeier-Haack Reaction: Another method involves the Vilsmeier-Haack reaction, where pyrrole is reacted with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylpyrrole, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: (2E)-3-(1H-Pyrrol-2-YL)prop-2-enoic acid.
Reduction: (2E)-3-(1H-Pyrrol-2-YL)propan-1-ol.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal is used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal varies depending on its application. In biological systems, it may interact with specific enzymes or proteins, altering their activity. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function.
Comparison with Similar Compounds
(2E)-3-(1H-Indol-3-YL)prop-2-enal: Similar structure but with an indole ring instead of a pyrrole ring.
(2E)-3-(1H-Pyrrol-3-YL)prop-2-enal: Similar structure but with the pyrrole ring attached at a different position.
Uniqueness:
Structural Features: The presence of the pyrrole ring and the propenal group in (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal provides unique reactivity and potential for diverse applications.
Reactivity: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-2-4-7-3-1-5-8-7/h1-6,8H/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKLAUVUZROOPR-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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